molecular formula C28H25NO7 B3268642 (1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one CAS No. 491833-25-1

(1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one

Cat. No.: B3268642
CAS No.: 491833-25-1
M. Wt: 487.5 g/mol
InChI Key: AUTOGSSEBVUJMZ-YJECHUCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5S,8aS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one (CAS 491833-25-1) is a sophisticated chiral intermediate of paramount importance in the synthetic pathway to Eliglustat . Eliglustat is an active pharmaceutical ingredient (API) approved for the long-term treatment of adult patients with Gaucher disease type 1, functioning as a potent glucosylceramide synthase inhibitor . This specific stereoisomer is a cycloadduct compound, the formation of which is a critical step in constructing the complex molecular architecture of Eliglustat with the correct absolute stereochemistry . Its research value is exceptionally high, as it serves as a key building block that enables the efficient and stereocontrolled introduction of multiple chiral centers required for the biological activity of the final drug substance . The compound is a white to off-white powder with a typical purity of 99% . Researchers utilize this advanced intermediate to bypass complex multi-step resolution processes and chiral auxiliary techniques described in earlier synthetic routes, thereby streamlining the development and scale-up of Eliglustat and its tartrate salt . This product is intended for laboratory research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,3S,5S,8aS)-1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO7/c30-28-25-26(18-6-8-21-23(14-18)33-12-10-31-21)36-27(19-7-9-22-24(15-19)34-13-11-32-22)29(25)20(16-35-28)17-4-2-1-3-5-17/h1-9,14-15,20,25-27H,10-13,16H2/t20-,25+,26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOGSSEBVUJMZ-YJECHUCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H]3[C@H]4C(=O)OC[C@@H](N4[C@@H](O3)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one is a complex organic molecule with potential biological activity. Its molecular formula is C28H25NO7, and it has garnered interest in pharmacological research due to its unique structural features that may confer specific biological properties.

Chemical Structure and Properties

The compound belongs to a class of oxazolidinones and dioxins which are known for their diverse biological activities. The stereochemistry indicated by the IUPAC name suggests that it may exhibit significant chirality-related effects in biological systems.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, initial studies indicate potential applications in various fields such as oncology and antimicrobial therapy.

Anticancer Activity

One of the primary areas of investigation for similar compounds is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds structurally related to This compound have shown promising results in inhibiting PARP activity:

CompoundIC50 (μM)Target
Compound 45.8PARP1
Compound 100.88PARP1

These findings suggest that modifications to the structure can lead to enhanced potency against cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For instance, derivatives with similar dioxin structures have exhibited significant antibacterial and antifungal activities:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A625–1250 against Staphylococcus aureusEffective against Candida albicans
Compound BPerfect activity against Pseudomonas aeruginosaNot tested

These results indicate that the biological activity can vary significantly based on structural modifications .

Case Studies

A notable case study involved the synthesis and testing of various dioxolane derivatives for their biological activities. The synthesized compounds were screened against several bacterial strains:

  • Staphylococcus aureus : Some derivatives demonstrated MIC values ranging from 625–1250 µg/mL.
  • Candida albicans : Most tested compounds showed effective antifungal activity.

This study highlights the importance of structure-activity relationships in developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The oxazolo[4,3-c][1,4]oxazine core is known for its ability to interfere with cellular processes involved in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further exploration in neuropharmacology .

Enzyme Inhibition

Preliminary studies suggest that (1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may enhance therapeutic efficacy when used in combination therapies .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic functions essential for bacterial survival .

Organic Electronics

Due to its unique electronic properties and stability, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use as an active layer in these technologies .

Polymer Chemistry

In polymer chemistry, the compound can serve as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cells.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes with potential drug interaction implications.

Chemical Reactions Analysis

Formation via Oxazine Adduct Condensation

The compound is synthesized through a multi-step protocol involving:

  • Morpholin-2-one preparation : (5S)-5-Phenylmorpholin-2-one hydrochloride is reacted with 1,4-benzodioxan-6-carboxaldehyde in toluene under nitrogen at reflux (110–120°C) using molecular sieves for 72 hours .

  • Cyclocondensation : The reaction forms an oxazolo-oxazine core via dehydrative cyclization. Trituration with diethyl ether yields the product as a yellow solid (54% yield) .

ParameterValueSource
Molecular FormulaC₂₈H₂₅NO₇
Molecular Weight487.5 g/mol
Yield54%
Purity (HPLC)95.4%

Ring-Opening and Functionalization

The oxazine adduct undergoes ring-opening reactions:

  • Reaction with Pyrrolidone : Dissolved in chloroform at 0–5°C, the compound reacts with pyrrolidone for 16–18 hours, followed by acid hydrolysis (1 N HCl) and basification to yield (2S,3R,1″S)-3-(2′,3′-dihydrobenzo dioxin-6′-yl)-3-hydroxy-2-(2″-hydroxy-1″-phenylethylamino)-1-pyrrolidin-1-yl-propan-1-one (90% yield, m/z = 412.7) .

  • Reduction with LiAlH₄ : Treatment with lithium aluminium hydride in THF at 60–65°C reduces the ketone group to a secondary alcohol, forming (1R,2R,1″S)-1-(2′,3′-dihydrobenzo dioxin-6′-yl)-2-hydroxy-3-pyrrolidin-1-yl-propan-1-ol .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.86–6.76 (m, 3H, aromatic), 5.83 (d, J = 7.3 Hz, 1H), 4.24 (s, 4H, dioxane CH₂), 2.69–2.62 (m, 4H, pyrrolidine) .

  • Mass Spectrometry : m/z = 487.7 [M+H]⁺ .

Stereochemical Considerations

The stereochemistry is preserved via:

  • Use of enantiopure (5S)-5-phenylmorpholin-2-one .

  • Stereospecific LiAlH₄ reduction retaining the R,S,S configuration .

Eliglustat Intermediate

The compound is debenzylated via catalytic hydrogenation (Pd(OH)₂/C, trifluoroacetic acid) to form (1R,2R)-2-amino-1-(2′,3′-dihydrobenzo dioxin-6′-yl)-3-pyrrolidin-1-yl-propan-1-ol, which is acylated with octanoyl chloride to produce Eliglustat .

StepReagents/ConditionsYield
DebenzylationPd(OH)₂/C, TFA, H₂85%
AcylationOctanoyl chloride, DIPEA78%

Stability and Purification

  • Trituration : Crude product is purified using diethyl ether to remove impurities .

  • Chromatography : Flash chromatography (ethyl acetate/hexane) isolates intermediates .

Research Findings

  • Synthetic Efficiency : The use of molecular sieves and azeotropic dehydration improves cyclocondensation yields .

  • Byproduct Management : Acidic workup (1 N HCl) minimizes side reactions during pyrrolidone incorporation .

  • Scalability : Gram-scale synthesis is feasible with consistent yields >50% .

This compound’s robust synthetic routes and functional versatility underscore its significance in pharmaceutical chemistry, particularly in therapies targeting lysosomal storage disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on evidence:

Compound Core Structure Substituents/Functional Groups Reported/Potential Activity Source
Target Compound Oxazolo[4,3-c][1,4]oxazin Two 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups, phenyl Unknown (speculative: enzyme inhibition) N/A
(2R,3S,8S,14S)-Chromeno[7,8-d][1,3]benzodioxocin () Chromeno-benzodioxocin Dihydroxyphenyl, hydroxyphenyl, diol groups Antioxidant or anti-inflammatory (structural inference)
1,5-dimethyl-4-(tetrazolyl)-dihydrobenzo[b][1,4]diazepin/oxazepin derivatives () Benzo[b][1,4]diazepin/oxazepin Coumarin-3-yl, tetrazolyl, phenyl Antimicrobial or kinase inhibition (synthetic design)
(4aS,5S,7R,8aS)-Pyrano[3,4-b][1,4]oxazin () Pyrano-oxazin Benzyloxy, methoxy, phenyl Carbohydrate-based drug candidate (e.g., glycosidase inhibitor)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-yl)-1H-1,2,4-triazol-3-amine () Triazole + benzodioxin 1,2,4-Triazol-3-amine, dihydrobenzo[dioxin] Agrochemical or antimicrobial (structural inference)

Key Observations:

Heterocycle Diversity: The target compound’s oxazolo-oxazin core is distinct from benzodiazepines (), pyrano-oxazins (), and triazoles (). Its fused oxygen-rich rings may enhance metabolic stability compared to sulfur-containing analogs (e.g., dithiazepinones in ) .

Stereochemical Complexity: The 1R,3S,5S,8aS configuration may confer selectivity in molecular recognition, akin to stereospecific pyrano-oxazin derivatives in carbohydrate-based drugs () .

Pharmacological Potential:

  • Anticancer Activity: Dithiazepinones () and ferroptosis inducers () highlight the therapeutic relevance of heterocycles in oncology. The target compound’s rigid aromatic system could intercalate DNA or inhibit topoisomerases .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks, particularly for distinguishing dihydrobenzo[d]ioxin substituents .
  • X-ray crystallography : Definitive proof of stereochemistry, as used in related benzoxazepinone structures .
  • DFT calculations : Predict vibrational frequencies and compare with experimental IR/Raman data to validate conformational stability .

How can researchers optimize reaction yields in multi-step syntheses?

Q. Advanced

  • DoE (Design of Experiments) : Apply factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Microwave-assisted synthesis : Reduce reaction times and improve selectivity, as demonstrated in triazole-thione syntheses .
  • In-line analytics : Use HPLC-MS to monitor intermediates and adjust conditions dynamically, minimizing side products .

What strategies resolve contradictions in bioactivity data across studies?

Q. Advanced

  • Replicate experimental conditions : Standardize cell lines, assay protocols (e.g., IC50 measurements), and compound purity (>95%, verified via HPLC) to reduce variability .
  • Meta-analysis : Pool data from independent studies and apply statistical models (e.g., ANOVA) to identify confounding factors like solvent residues or isomer impurities .

How can computational models predict its environmental fate and metabolic pathways?

Q. Advanced

  • QSAR modeling : Relate molecular descriptors (logP, polar surface area) to biodegradation rates, as in environmental fate studies of similar heterocycles .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolism sites .
  • Ecotoxicology assays : Combine with LC-MS/MS to track degradation products in simulated ecosystems .

What parameters are critical in experimental designs for studying its reactivity?

Q. Basic

  • Randomized block designs : Control for batch variability in catalytic reactions or biological assays .
  • Negative controls : Include solvent-only and scaffold analogs to isolate background effects .
  • Replicates : Use ≥3 technical replicates for kinetic studies to ensure statistical robustness .

What methodologies assess metabolic stability in biological systems?

Q. Advanced

  • Hepatocyte incubations : Monitor parent compound depletion via LC-MS over 24–72 hours, calculating half-life (t½) .
  • Radiolabeling : Incorporate 14^{14}C at the phenyl or dioxin moieties to trace metabolites in urine/feces .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

How can stability under varying pH and temperature be systematically analyzed?

Q. Advanced

  • Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one
Reactant of Route 2
(1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.